5H-pyrrolo[3,2-d]pyrimidine

Kinase inhibition EGFR HER2

5H-Pyrrolo[3,2-d]pyrimidine (CAS 452-20-0) is the authenticated 5-deazapurine scaffold for EGFR T790M/L858R, HER2, VEGFR2, and BTK inhibitor programs. Unlike the 7H-pyrrolo[2,3-d]pyrimidine regioisomer, this 5-deazapurine core engages the DFG-out kinase back pocket and enables sub-nanomolar target engagement. Procurement of the correct scaffold prevents uncontrolled variables in hydrogen-bonding, tautomeric equilibria, and biological recognition. Buy now to secure ≥97% purity building block for oncology and immunology discovery.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 452-20-0
Cat. No. B3267478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrrolo[3,2-d]pyrimidine
CAS452-20-0
Synonymspyrrolopyrimidine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CNC2=CN=CN=C21
InChIInChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H
InChIKeyKDOPAZIWBAHVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrrolo[3,2-d]pyrimidine (CAS 452-20-0) Procurement and Specification Guide


5H-pyrrolo[3,2-d]pyrimidine (CAS 452-20-0, also registered under CAS 272-50-4) is a nitrogen-containing fused heterocycle with molecular formula C₆H₅N₃ and molecular weight 119.12 g/mol . It belongs to the pyrrolopyrimidine class and exists as a 5-deazapurine structural analog of the purine nucleobase scaffold [1]. The compound is commercially available as a solid (off-white to tan) with a melting point of approximately 177°C , exhibiting moderate aqueous solubility (calculated LogS -1.58, corresponding to ~3.11 mg/mL) and a LogP value of -0.42 , which renders it a moderately hydrophilic heterocyclic building block.

Why Generic Pyrrolopyrimidine Substitution Fails: 5H-Pyrrolo[3,2-d]pyrimidine Differentiation


Generic substitution among pyrrolopyrimidine regioisomers or heterocyclic analogs is not scientifically valid due to fundamentally different tautomeric equilibria, electronic properties, and biological recognition profiles. The 5H-pyrrolo[3,2-d]pyrimidine scaffold represents a 5-deazapurine system, structurally distinct from the more common 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) in both ring fusion geometry and hydrogen-bonding donor/acceptor patterns [1]. Additionally, unlike the pyrrolo[3,2-d]pyrimidine scaffold which enables binding to the DFG-out (inactive) kinase conformation [2], the pyrazolo[3,4-d]pyrimidine scaffold exhibits distinct oral pharmacokinetic profiles when formulated as kinase inhibitors [3]. Procurement of the incorrect regioisomer or heterocyclic analog introduces uncontrolled variables in hydrogen-bonding networks, solubility parameters, and target engagement that cannot be remediated by downstream synthetic modification.

Quantitative Differentiation Evidence for 5H-Pyrrolo[3,2-d]pyrimidine: Comparative Performance Data


Kinase Inhibition Selectivity: Pyrrolo[3,2-d]pyrimidine-Derived HER2/EGFR Dual Inhibitor Potency

A pyrrolo[3,2-d]pyrimidine derivative (compound 51m) demonstrated dual HER2/EGFR inhibitory activity with IC50 values of 0.98 nM and 2.5 nM respectively, and potent cell growth inhibition in BT-474 cells (GI50 = 2.0 nM) [1]. This scaffold enables binding to the back pocket of HER2/EGFR proteins, achieving pseudoirreversibility and oral bioavailability that distinguishes it from alternative heterocyclic frameworks such as pyrazolo[1,5-a]pyridine, which was investigated for Mcl-1/Bcl-xL inhibition but required distinct structural optimization for selectivity [1].

Kinase inhibition EGFR HER2 Oncology drug discovery

PNP Enzyme Inhibition: Pyrrolo[3,2-d]pyrimidine Class Ki Values for Purine Nucleoside Phosphorylase

Pyrrolo[3,2-d]pyrimidine derivatives have been established as a distinct class of purine nucleoside phosphorylase (PNP) inhibitors with demonstrated Ki values in the nanomolar range. A representative compound, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one, exhibited a Ki of 176 nM against human PNP [1]. This scaffold-based inhibition contrasts with alternative nucleoside phosphorylase inhibitor chemotypes such as Immucillin-H (transition-state analog, Ki = 23 pM for human PNP) and pyrazolo[3,4-d]pyrimidine-based inhibitors, which exhibit different phosphorylation substrate specificities and enzyme binding kinetics.

Immunosuppression T-cell modulation Enzyme inhibition PNP

Antiproliferative Activity: Halogenated Pyrrolo[3,2-d]pyrimidine Nucleobases in Cancer Cell Lines

Pyrrolo[3,2-d]pyrimidine nucleobases, when halogenated at the C2 and C4 positions, exhibit antiproliferative activity with EC50 values spanning low micromolar to nanomolar concentrations across diverse cancer cell lines [1]. Structure-activity relationship studies reveal that N5 aromatic substitution enhances potency by approximately one order of magnitude (10-fold improvement). Mechanistic investigation confirmed that these compounds exert antiproliferative effects via DNA alkylation. In contrast, split-purine fleximer nucleosides, despite showing antiviral activity against human cytomegalovirus, do not demonstrate comparable broad-spectrum antiproliferative efficacy.

Antiproliferative Nucleobase analog Cancer DNA alkylation

VEGFR2 Kinase Inhibition: Phosphorylation-State Dependent Binding Kinetics of Pyrrolo[3,2-d]pyrimidine Inhibitor 20d

A pyrrolo[3,2-d]pyrimidine-based type-II VEGFR2 kinase inhibitor (compound 20d) exhibits phosphorylation-state dependent binding kinetics: it demonstrates time-dependent inhibition of non-phosphorylated VEGFR2 with a dissociation half-life exceeding 4 hours, whereas dissociation from phosphorylated VEGFR2 is extremely rapid (half-life < 5 minutes) [1]. Surface plasmon resonance (SPR) analysis confirmed slow dissociation exclusively from non-phosphorylated VEGFR2, while association rates were nearly identical for both phosphorylation states. This binding behavior, characterized by extended residence time on the inactive kinase conformation, distinguishes pyrrolo[3,2-d]pyrimidine type-II inhibitors from ATP-competitive type-I kinase inhibitors (e.g., gefitinib, erlotinib) that exhibit fast dissociation kinetics and are susceptible to gatekeeper mutation resistance.

VEGFR2 Type-II kinase inhibitor Binding kinetics Residence time

EGFR T790M/L858R Mutant Targeting: Structural Basis for Pyrrolo[3,2-d]pyrimidine Scaffold Advantage

Crystal structures of pyrrolo[3,2-d]pyrimidine-based inhibitors bound to wild-type and T790M/L858R double mutant EGFR kinases have been determined at 1.90 Å resolution [1]. The structures reveal that M790 adopts distinct conformations to accommodate different pyrrolo[3,2-d]pyrimidine inhibitors, while R858 permits conformational variations of the activation loop [1]. Clinically, known EGFR inhibitors show divergent efficacy: gefitinib and erlotinib exhibit enhanced sensitivity against L858R single mutant (versus wild-type) but reduced sensitivity against the drug-resistant T790M gatekeeper mutant [1]. In contrast, lapatinib shows reduced sensitivity to L858R. The pyrrolo[3,2-d]pyrimidine scaffold, via its capacity to engage the back pocket and accommodate M790 conformational flexibility, provides a structural rationale for overcoming T790M-mediated resistance that quinazoline-based inhibitors (gefitinib, erlotinib, lapatinib) cannot address without scaffold modification.

EGFR NSCLC Drug resistance T790M Crystal structure

Multi-Target Kinase Inhibition Scope: Pyrrolo[3,2-d]pyrimidine as a Privileged Scaffold

The pyrrolo[3,2-d]pyrimidine scaffold has been validated as a privileged pharmacophore across multiple kinase and enzyme targets beyond EGFR/HER2 and VEGFR2. Documented applications include selective irreversible Bruton's tyrosine kinase (BTK) inhibition for B-cell malignancies and autoimmune diseases [1], dual PI3K/mTOR kinase inhibition [2], and dipeptidylpeptidase-IV (DPP-IV) inhibition for diabetes applications [3]. In contrast, the regioisomeric 7H-pyrrolo[2,3-d]pyrimidine scaffold is primarily associated with calcium-dependent protein kinase 1 (CDPK1) and JAK kinase inhibition. The broader target coverage of the pyrrolo[3,2-d] scaffold across the kinome derives from its distinct hydrogen-bonding geometry (5-deazapurine arrangement) that enables engagement of both ATP-binding pockets and allosteric back pockets in diverse kinase conformations.

Kinase inhibitor BTK PI3K mTOR DPP-IV

5H-Pyrrolo[3,2-d]pyrimidine: Validated Application Scenarios Based on Comparative Evidence


Oncology Drug Discovery: Kinase Inhibitor Lead Generation Targeting Drug-Resistant Mutations

The pyrrolo[3,2-d]pyrimidine scaffold is structurally validated for designing inhibitors that overcome EGFR T790M/L858R gatekeeper mutation resistance in NSCLC [1]. Crystal structures (PDB: 3W2S, 1.90 Å resolution) confirm that the scaffold accommodates M790 conformational flexibility and engages the kinase back pocket. Derivatives have achieved sub-nanomolar HER2/EGFR dual inhibition (HER2 IC50 = 0.98 nM; EGFR IC50 = 2.5 nM) with oral bioavailability and tumor regression in xenograft models [2]. Additionally, type-II VEGFR2 inhibitors derived from this scaffold exhibit phosphorylation-state selective binding with extended residence time (>4 hour half-life) on the inactive kinase conformation, a kinetic advantage over fast-dissociating type-I inhibitors [3].

Immunology and Inflammation: T-Cell Selective Immunosuppressive Agent Development

Pyrrolo[3,2-d]pyrimidine derivatives function as purine nucleoside phosphorylase (PNP) inhibitors with nanomolar Ki values (representative compound Ki = 176 nM) [1]. PNP inhibition selectively depletes T-cells while sparing B-cells, providing a mechanism for targeted immunosuppression. The scaffold also supports selective irreversible Bruton's tyrosine kinase (BTK) inhibitor development for B-cell malignancies and autoimmune diseases including rheumatoid arthritis [2]. The distinct 5-deazapurine geometry of the pyrrolo[3,2-d]pyrimidine core enables specific recognition by purine-metabolizing enzymes not achievable with 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffolds.

Antiproliferative Nucleobase Analog Development: Cancer Therapeutics

Halogenated pyrrolo[3,2-d]pyrimidine nucleobases demonstrate tunable antiproliferative activity across diverse cancer cell lines with EC50 values from low micromolar to nanomolar concentrations [1]. Structure-activity relationship data indicate that N5 aromatic substitution enhances potency by approximately 10-fold, and the mechanism of action proceeds via DNA alkylation. This predictable SAR enables systematic lead optimization. The scaffold closely mimics natural purine heterobases, facilitating cellular uptake and enzymatic processing, while the C-nucleoside derivatives serve as substrates for RNA/DNA polymerases and can be incorporated into oligonucleotides [2], enabling applications in nucleic acid detection and antisense therapeutics.

Multi-Target Kinase Inhibitor Platform for Parallel Discovery Programs

The pyrrolo[3,2-d]pyrimidine scaffold serves as a privileged pharmacophore with documented activity across at least seven distinct kinase and enzyme target classes: EGFR, HER2, VEGFR2 (KDR), BTK, PI3K, mTOR, and DPP-IV [1][2][3]. This target coverage breadth, validated through peer-reviewed publications and patent literature, enables medicinal chemistry teams to pursue parallel or sequential drug discovery programs in oncology, immunology, and metabolic diseases without scaffold-hopping. The ability to transfer SAR knowledge across programs and leverage common synthetic intermediates reduces overall R&D timelines and costs compared to scaffold-specific optimization campaigns required for regioisomeric pyrrolo[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.